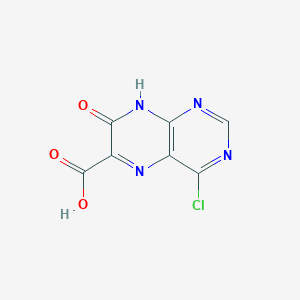
4-Chloro-7-hydroxypteridine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-hydroxypteridine-6-carboxylic acid is a heterocyclic compound with the molecular formula C7H3ClN4O3 It is a derivative of pteridine, a bicyclic compound that contains a pyrimidine ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-hydroxypteridine-6-carboxylic acid typically involves the chlorination of 7-hydroxypteridine-6-carboxylic acid. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7-hydroxypteridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of 4-Chloro-7-oxopteridine-6-carboxylic acid.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted pteridine derivatives.
Applications De Recherche Scientifique
4-Chloro-7-hydroxypteridine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-hydroxypteridine-6-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways by modulating the activity of key proteins and signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pterin: A parent compound of pteridine with similar structural features but lacking the chlorine and hydroxyl groups.
7-Hydroxypteridine-6-carboxylic acid: A precursor in the synthesis of 4-Chloro-7-hydroxypteridine-6-carboxylic acid.
4-Chloro-7-methoxypteridine-6-carboxylic acid: A derivative with a methoxy group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C7H3ClN4O3 |
|---|---|
Poids moléculaire |
226.58 g/mol |
Nom IUPAC |
4-chloro-7-oxo-8H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C7H3ClN4O3/c8-4-2-5(10-1-9-4)12-6(13)3(11-2)7(14)15/h1H,(H,14,15)(H,9,10,12,13) |
Clé InChI |
KKRJFWUZGQKZIP-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(C(=N1)Cl)N=C(C(=O)N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


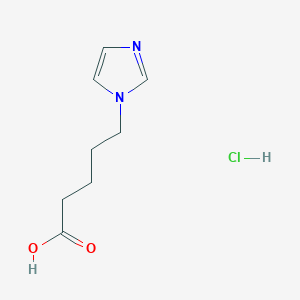
![4-Ethoxy-4-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13234636.png)
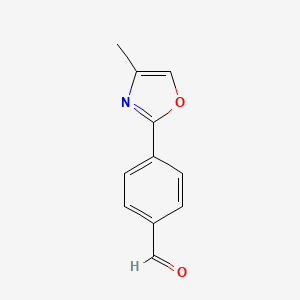


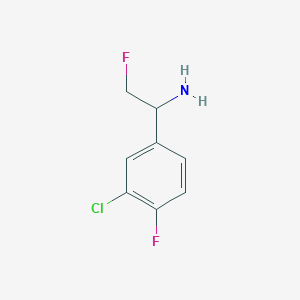
![N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline](/img/structure/B13234668.png)
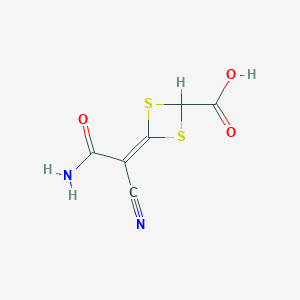
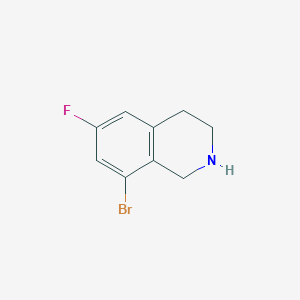

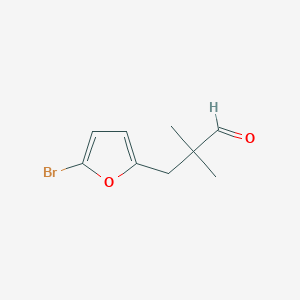
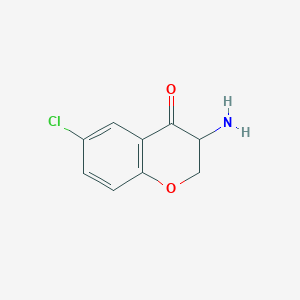
![1-[1,2,4]Triazolo[4,3-B]pyridazin-6-YL-piperidin-4-ylamine](/img/structure/B13234699.png)
amine](/img/structure/B13234703.png)
